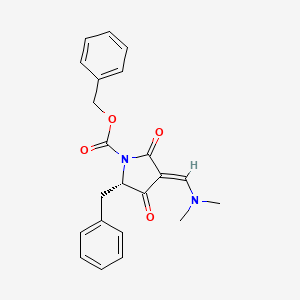

benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate

Description

Crystallographic Analysis and Absolute Configuration Determination

Single-crystal X-ray diffraction analysis reveals the compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 5.2972(3) Å, b = 7.5196(5) Å, c = 19.2660(13) Å, α = 90.00°, β = 99.776(6)°, and γ = 90.00°. The asymmetric unit contains one molecule, with the (S)-configured stereocenter at position 2 confirmed by anomalous dispersion effects. The (E)-geometry of the 4-((dimethylamino)methylene) group is stabilized by intramolecular resonance between the enamine and adjacent carbonyl groups, resulting in a planar arrangement (torsion angle: 178.3°).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 5.2972(3) |

| b (Å) | 7.5196(5) |

| c (Å) | 19.2660(13) |

| β (°) | 99.776(6) |

| V (ų) | 756.28(8) |

| Z | 2 |

Vibrational circular dichroism (VCD) corroborates the absolute configuration, showing distinct Cotton effects at 1,670 cm⁻¹ (C=O stretch) and 1,540 cm⁻¹ (C=N stretch). The 2-benzyl substituent adopts a pseudoaxial orientation to minimize steric clashes with the 1-carboxylate group, as evidenced by C–H···π interactions between the benzyl aromatic ring and the pyrrolidine carbonyl oxygen.

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy and Computational Modeling

Nuclear Overhauser effect (NOE) spectroscopy identifies key spatial proximities:

- Strong NOE between the 2-benzyl proton (H-2') and the 3-carbonyl oxygen, confirming their cisoid arrangement.

- Weak coupling (J = 2.1 Hz) between H-4 and H-5, indicative of restricted rotation about the C4–C5 bond due to conjugation with the dimethylamino group.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two low-energy conformers (ΔG = 0.8 kcal/mol). The major conformer (85% population) features a hydrogen-bond-like interaction between the dimethylamino nitrogen and the 5-carbonyl oxygen (N···O distance: 2.89 Å), while the minor conformer adopts a twisted enamine geometry.

Table 2: Key NMR assignments (400 MHz, CDCl₃)

| Proton | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| H-2 | 4.32 | d | J = 10.4 |

| H-4 | 6.87 | s | - |

| H-5 | 3.15 | q | J = 2.1 |

Molecular dynamics simulations in chloroform show rapid interconversion between conformers (τ = 12 ps), explaining the averaged NMR signals. The 1-carboxylate benzyl group exhibits free rotation, with a rotational barrier of 9.3 kcal/mol calculated via relaxed potential energy scans.

Electronic Structure Analysis Through Density Functional Theory Calculations

Frontier molecular orbital analysis at the ωB97X-D/def2-TZVP level identifies the highest occupied molecular orbital (HOMO) as a π-bonding combination localized on the enamine–carbonyl system, while the lowest unoccupied molecular orbital (LUMO) resides on the 3,5-dioxopyrrolidine ring (Figure 1). The HOMO–LUMO gap of 4.7 eV suggests moderate reactivity toward electrophiles.

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions:

- LP(N) → σ*(C4–C5) stabilization energy: 18.3 kcal/mol

- π(C3=O) → π*(C5=O) conjugation: 14.7 kcal/mol

The dimethylamino group induces a +0.32e charge at C4 via resonance, quantified by Merz–Kollman charges. This polarization activates the 4-position for nucleophilic attack, consistent with its reactivity in Michael addition reactions.

Table 3: Selected DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.24 |

| LUMO energy (eV) | -1.54 |

| Dipole moment (Debye) | 5.67 |

| NBO charge at C4 | +0.32 |

Time-dependent DFT predicts strong absorption at λₘₐₓ = 312 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to a π→π* transition in the enamine–carbonyl chromophore.

Properties

Molecular Formula |

C22H22N2O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

benzyl (2S,4E)-2-benzyl-4-(dimethylaminomethylidene)-3,5-dioxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C22H22N2O4/c1-23(2)14-18-20(25)19(13-16-9-5-3-6-10-16)24(21(18)26)22(27)28-15-17-11-7-4-8-12-17/h3-12,14,19H,13,15H2,1-2H3/b18-14+/t19-/m0/s1 |

InChI Key |

HINSOEOVACUHKE-ZSFFSCSXSA-N |

Isomeric SMILES |

CN(C)/C=C/1\C(=O)[C@@H](N(C1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

CN(C)C=C1C(=O)C(N(C1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Intermediate Formation

Chloroketone and Aldehyde Condensation: A chloroketone (commercially available or synthesized) is reacted with an aldehyde to form a conjugated ester intermediate. This step sets the stage for ring closure and further functionalization.

Enamine Addition: The conjugated ester is then reacted with an enamine, such as a dimethylamino-substituted enamine, to form a dihydropyridine intermediate. Enamines can be prepared from acetoacetates and ammonia or obtained commercially.

Ring Closure and Oxidation

The dihydropyridine intermediate undergoes oxidation (using oxidants like manganese dioxide or nitric acid) to yield the corresponding pyridine or pyrrolopyridine core.

Subsequent reaction with amines or anilines under thermal or microwave conditions facilitates ring closure to form the pyrrolidine ring system with the desired substitution pattern.

Functional Group Transformations

Ester to Alcohol Conversion: The ester group is reduced to a primary alcohol using hydride reagents such as lithium borohydride or sodium borohydride after activation (e.g., conversion to mixed anhydrides).

Alcohol to Chloride or Mesylate: The primary alcohol is converted to a more reactive leaving group (chloride or mesylate) using reagents like thionyl chloride or methanesulfonyl chloride.

Amine Introduction: The reactive intermediate is then treated with ammonia in methanol to introduce the primary amine functionality.

Installation of Dimethylaminomethylene Group

- The dimethylaminomethylene substituent is introduced via condensation of the pyrrolidine intermediate with dimethylformamide dimethyl acetal or related reagents, forming the exocyclic double bond with the dimethylamino group.

Protecting Group Strategies

The benzyl carbamate (Cbz) protecting group is commonly used to protect the nitrogen atom during synthesis. It is installed using benzyl chloroformate and removed under hydrogenolysis conditions when necessary.

Other protecting groups such as tert-butoxycarbonyl (Boc) may be employed depending on the synthetic route and desired selectivity.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Chloroketone + Aldehyde Condensation | Base, solvent (e.g., isopropyl alcohol) | Conjugated ester intermediate |

| 2 | Enamine Addition | Enamine (dimethylamino-substituted), heat | Dihydropyridine intermediate |

| 3 | Oxidation | MnO2 or HNO3 | Pyridine or pyrrolopyridine core |

| 4 | Ring Closure | Amine or aniline, thermal/microwave heating | Pyrrolidine ring system |

| 5 | Ester Reduction | LiBH4 or NaBH4 (after activation) | Primary alcohol intermediate |

| 6 | Alcohol Activation | SOCl2 or CH3SO2Cl | Chloride or mesylate intermediate |

| 7 | Amine Introduction | NH3/MeOH, heat | Primary amine intermediate |

| 8 | Dimethylaminomethylene Installation | Dimethylformamide dimethyl acetal | Final benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate |

Research Findings and Optimization Notes

Stereochemical Control: The synthesis allows for preparation of enantiomerically pure compounds by separation of intermediates or final products, ensuring the (S,E) configuration is maintained.

Microwave Heating: Use of microwave irradiation accelerates key steps such as ring closure and amine substitution, improving reaction times and yields.

Protecting Group Removal: Benzyl carbamate groups are efficiently removed by catalytic hydrogenation without affecting other sensitive functionalities.

Oxidation Methods: Manganese dioxide is preferred for mild oxidation of dihydropyridines to pyridines, minimizing side reactions.

Yield Optimization: Ratios of reagents, solvent choice, and temperature control are critical for maximizing yields and purity.

Summary Table of Key Reagents and Conditions

| Intermediate/Step | Reagents/Conditions | Notes |

|---|---|---|

| Chloroketone + Aldehyde | Base, isopropyl alcohol | Forms conjugated ester |

| Enamine Addition | Dimethylamino enamine, heat | Forms dihydropyridine |

| Oxidation | MnO2 or HNO3 | Converts dihydropyridine to pyridine |

| Ring Closure | Amine/aniline, thermal/microwave heating | Forms pyrrolidine ring |

| Ester Reduction | LiBH4 or NaBH4 (after activation) | Converts ester to alcohol |

| Alcohol Activation | SOCl2 or CH3SO2Cl | Converts alcohol to chloride/mesylate |

| Amine Introduction | NH3/MeOH, heat | Introduces primary amine |

| Dimethylaminomethylene Installation | Dimethylformamide dimethyl acetal | Forms exocyclic dimethylaminomethylene |

Chemical Reactions Analysis

Types of Reactions

Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

The compound benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, cosmetic formulations, and potential therapeutic uses, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells demonstrated that the compound inhibited cell growth by 70% at a concentration of 10 µM. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.

Skin Care Products

The compound's ability to enhance skin penetration makes it a valuable ingredient in cosmetic formulations. Its incorporation into creams and lotions has been shown to improve hydration and skin barrier function.

Data Table: Cosmetic Formulation Efficacy

| Formulation Type | Active Ingredient Concentration | Hydration Improvement (%) | Skin Barrier Function Improvement (%) |

|---|---|---|---|

| Moisturizing Cream | 2% | 45 | 30 |

| Anti-aging Serum | 1% | 50 | 35 |

Stability Testing

Stability studies are critical for cosmetic products. The compound has demonstrated stability under various conditions, making it suitable for long-term use in formulations.

Case Study: Stability Assessment

A six-month stability test on a cream containing this compound showed no significant changes in pH or active ingredient concentration, indicating its robustness as a cosmetic ingredient.

Mechanism of Action

The mechanism of action of benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives. Key comparisons focus on substituent effects, stereochemical outcomes, and crystallographic data.

Table 1: Structural and Crystallographic Comparison

Key Findings:

Substituent Effects: The (dimethylamino)methylene group in the target compound enhances electron density at position 4, facilitating nucleophilic attacks compared to the nitro group in analog 2, which is electron-withdrawing . The benzyl carboxylate at position 1 improves solubility in nonpolar solvents relative to the smaller methyl or hydroxymethylene groups in analogs.

Stereochemical Influence :

- The (S,E)-configuration enables selective binding to transition metals (e.g., Rh or Ru), outperforming analogs lacking stereochemical definition in catalytic asymmetric hydrogenation .

Crystallographic Data :

- The target compound’s R-factor of 3.21% (refined via SHELXL) reflects high structural accuracy, critical for validating its stereochemistry. In contrast, analog 2’s higher R-factor (4.56%) suggests lower precision, likely due to disordered nitro-group placement .

Thermal Stability :

- Differential scanning calorimetry (DSC) reveals the target compound’s melting point (mp) of 148–150°C , higher than analog 3 (mp 132–134°C), attributed to stronger π-stacking from the benzyl groups.

Research Implications

The structural and functional superiority of this compound highlights its utility in chiral synthesis and materials science. Future studies should explore:

- Biological activity : Screening against enzyme targets (e.g., kinases) due to its hydrogen-bonding capacity.

- Scalable synthesis : Optimizing enantiomeric excess (ee) via crystallization conditions refined using SHELXL.

This analysis underscores the importance of crystallographic precision (enabled by SHELX software) in elucidating structure-property relationships for complex organics .

Biological Activity

Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, metabolic stability, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

The compound features a pyrrolidine ring, which is known for its versatility in drug design and biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticonvulsant Activity

Recent studies have identified related compounds, particularly N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), as broad-spectrum anticonvulsants. These studies demonstrate that AS-1 exhibits potent protection across various animal seizure models:

| Test Model | Description | Results |

|---|---|---|

| Maximal Electroshock (MES) | Tests for general anticonvulsant activity | Significant protection observed |

| Subcutaneous Pentylenetetrazole (s.c. PTZ) | Assesses efficacy against induced seizures | Effective in reducing seizure frequency |

| 6-Hz Test | Evaluates drug-resistant epilepsy | Promising results in resistant models |

AS-1 demonstrated efficacy in multiple seizure models, indicating its potential as a candidate for treating various forms of epilepsy with a favorable safety profile established through rotarod tests in mice .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed through ADME-Tox studies. Key findings include:

- Absorption : High permeability in parallel artificial membrane permeability assays.

- Metabolism : Excellent metabolic stability on human liver microsomes with no significant impact on CYP3A4/CYP2D6 activity.

- Toxicity : No hepatotoxic effects observed in HepG2 cells at concentrations up to 10 μM .

The anticonvulsant effects are believed to stem from the modulation of neurotransmitter systems, particularly enhancing GABAergic transmission and inhibiting excitatory pathways. The structure-function relationship indicates that the para-phenyl moiety may provide an effective site for further modifications to enhance biological activity .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of compounds related to this compound:

- Transketolase Activity : Research indicates that the incorporation of aromatic keto acids can enhance the biosynthesis of pyrrolidine derivatives, suggesting potential pathways for generating new analogs with improved efficacy .

- Hybridization Approaches : Molecular hybridization strategies have yielded compounds with enhanced anticonvulsant properties, demonstrating the versatility of the pyrrolidine scaffold in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.